
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-chloro-2-hydrazinopyridine with appropriate reagents under controlled conditions. One common method involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether. This intermediate is then reacted with phosphorus tribromide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, optimizing reaction temperatures and times, and employing purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: The compound is investigated for its potential use as an insecticide or fungicide due to its bioactive properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, in agricultural applications, it may act on insect ryanodine receptors, leading to the release of intracellular calcium stores and causing muscle paralysis and death in pests . In medicinal chemistry, its mechanism of action would depend on the specific target it is designed to interact with, such as enzymes or receptors involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 3-Chloropyridin-2-yl-1H-pyrazole derivatives
Uniqueness
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific combination of a chloropyridine and triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals, agrochemicals, and materials .
Propriétés
Formule moléculaire |
C7H6ClN5 |
|---|---|
Poids moléculaire |
195.61 g/mol |
Nom IUPAC |
2-(3-chloropyridin-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-2-1-3-10-6(5)13-7(9)11-4-12-13/h1-4H,(H2,9,11,12) |
Clé InChI |
HRPLQUZQGCOVSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N2C(=NC=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


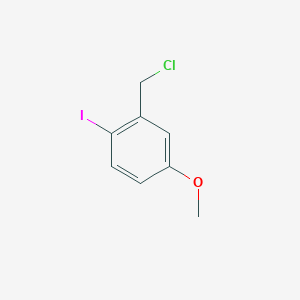

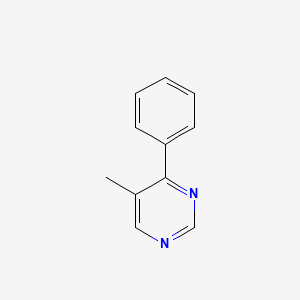
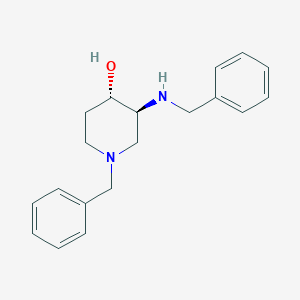
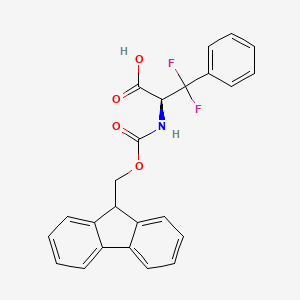
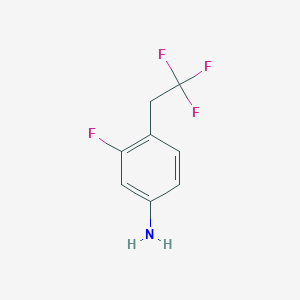
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
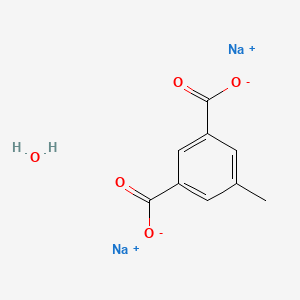
![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)



![2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12953963.png)

